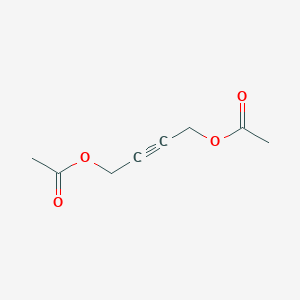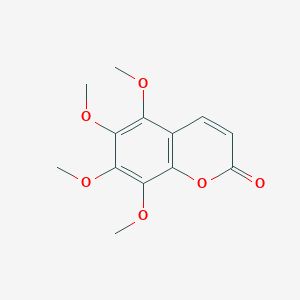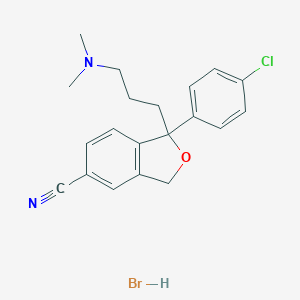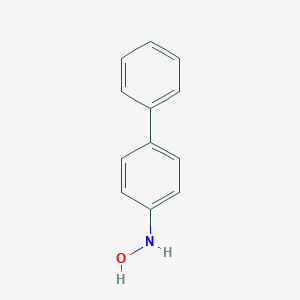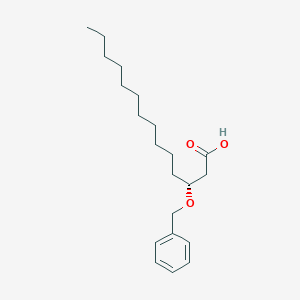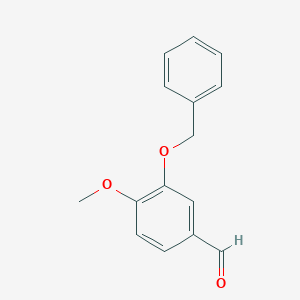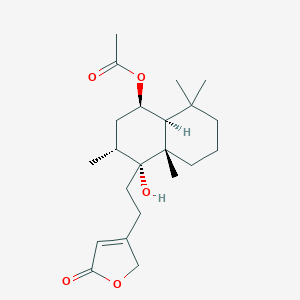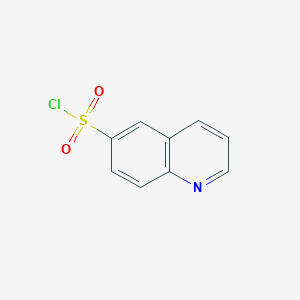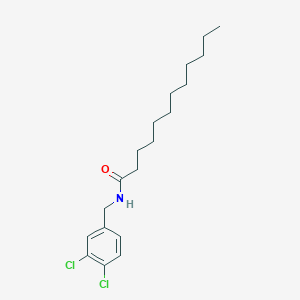
N-(3,4-Dichlorobenzyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorobenzyl)dodecanamide, also known as N,N-dimethyl-3,4-dichlorobenzylamine, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has been shown to have a broad spectrum of activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.
Effets Biochimiques Et Physiologiques
N-(3,4-Dichlorobenzyl)dodecanamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-Dichlorobenzyl)dodecanamide is its broad spectrum of activity against microorganisms, making it a versatile compound for use in lab experiments. Additionally, it has been shown to have minimal toxicity and low levels of cytotoxicity and genotoxicity, making it a safe compound for use in vitro. However, one limitation of N-(3,4-Dichlorobenzyl)dodecanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-Dichlorobenzyl)dodecanamide. One potential area of research is the development of new antimicrobial agents based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide and its potential applications in the field of nanotechnology. Finally, more research is needed to explore the potential therapeutic applications of N-(3,4-Dichlorobenzyl)dodecanamide in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(3,4-Dichlorobenzyl)dodecanamide involves the reaction of 3,4-dichlorobenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3,4-Dichlorobenzyl)dodecanamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Propriétés
Numéro CAS |
102366-72-3 |
|---|---|
Nom du produit |
N-(3,4-Dichlorobenzyl)dodecanamide |
Formule moléculaire |
C19H29Cl2NO |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
Clé InChI |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
102366-72-3 |
Synonymes |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



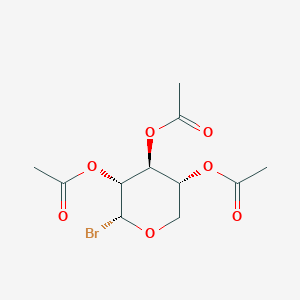
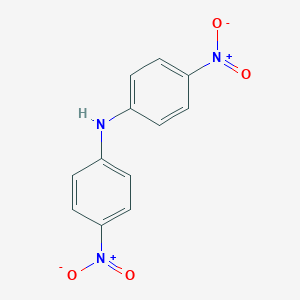
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
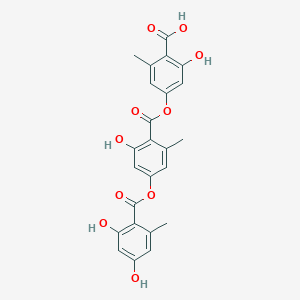
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
